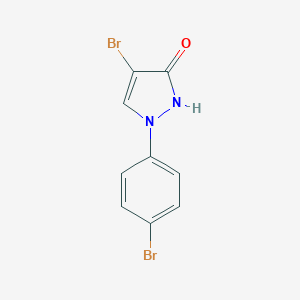![molecular formula C23H26N2OS B299830 N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide](/img/structure/B299830.png)
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide is a chemical compound that belongs to the class of thiazole derivatives. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of PKC activity (4). PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders (7, 8).
Biochemical and Physiological Effects:
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit the activity of PKC in a dose-dependent manner (4). In addition, it has been shown to exhibit anti-inflammatory and analgesic activities in animal models (2). Furthermore, it has been reported to have anti-tumor activity against various cancer cell lines (3). In vivo studies have shown that the compound can improve glucose tolerance and insulin sensitivity in diabetic rats (6).
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques, such as NMR and HPLC. In addition, the compound has been extensively studied for its biological activities, making it a valuable tool for investigating the mechanism of action of PKC inhibitors. However, the compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. Furthermore, the compound has not been extensively studied for its toxicity, which can limit its use in in vivo experiments.
Zukünftige Richtungen
For the study of the compound include exploring its structure-activity relationship, investigating its use in combination with other drugs, and modifying its properties to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methylbenzoyl chloride to obtain the final product, N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide (1).
Wissenschaftliche Forschungsanwendungen
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities (2, 3). In biochemistry, it has been studied for its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes (4). In pharmaceuticals, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes (5, 6).
Eigenschaften
Produktname |
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide |
|---|---|
Molekularformel |
C23H26N2OS |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C23H26N2OS/c1-5-7-21(26)25(19-14-10-17(4)11-15-19)23-24-22(20(6-2)27-23)18-12-8-16(3)9-13-18/h8-15H,5-7H2,1-4H3 |
InChI-Schlüssel |
DICDKSPXIMFHEK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC=C(C=C1)C)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCC(=O)N(C1=CC=C(C=C1)C)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2,4,6-Trimethyl-3-(tetrazol-2-yl)phenyl]sulfonylpiperidine](/img/structure/B299749.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine](/img/structure/B299750.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenoxyethyl)benzamide](/img/structure/B299751.png)

![N,N-diethyl-2-[3'-(4-fluorophenyl)-2,4'(1'H)-dioxo-2,2',3,3'-tetrahydrospiro(1H-indole-3,2'-quinazoline)-1-yl]acetamide](/img/structure/B299755.png)



![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)

![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)